2-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
Description
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide features a unique bicyclic scaffold combining a 2,5-dioxopyrrolidin-1-yl group and a phenyl-substituted cyclopenta[c]pyrazol-3-yl moiety linked via an acetamide bridge. The 2,5-dioxopyrrolidin-1-yl group is a cyclic imide known for enhancing molecular stability and influencing biological activity through hydrogen bonding interactions.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-15(11-21-16(24)9-10-17(21)25)19-18-13-7-4-8-14(13)20-22(18)12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMYFUFADDRNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide typically involves multiple steps. One common method involves the reaction of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide with appropriate reagents to form the desired compound . The reaction conditions often include heating in ethanol with a catalytic amount of piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the (2,5-dioxopyrrolidin-1-yl)acetamide backbone but differing in substituents on the nitrogen atom. Key parameters include synthetic yield, melting point (indicative of crystallinity and solubility), and biological activity (where available).
Table 1: Structural Features and Physical Properties of Selected Analogs
Key Observations:
- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., trifluoromethyl, chlorophenyl) correlate with higher melting points (e.g., 152.8–153.4°C for compound 22), suggesting enhanced crystallinity compared to non-halogenated analogs .
- Synthetic Yields : Yields range from 68.6% to 79.2%, with benzyl derivatives (e.g., compound 19) showing higher yields than phenethyl analogs .
- Purity : All compounds were confirmed via TLC, UPLC, and LC–MS, with purity exceeding 95% .
Table 2: Anticonvulsant Activity of Selected Analogs
Key Observations:
- Potency : Phenethyl derivatives with electron-withdrawing substituents (e.g., trifluoromethyl in compound 29) exhibit lower ED50 values (27.9 mg/kg), indicating higher anticonvulsant potency .
- Safety Profile : The protective index (TD50/ED50) for compound 29 is 2.70, suggesting a favorable safety margin compared to compound 28 (2.57) .
- Structural Influence : Benzyl derivatives (e.g., compounds 19–22) lack reported ED50 values but demonstrate high purity and stability, warranting further pharmacological evaluation .
Discussion of Unique Features of the Target Compound
The target compound’s cyclopenta[c]pyrazole moiety distinguishes it from other analogs. This bicyclic structure may:
Enhance Binding Affinity : The rigid, planar scaffold could improve interactions with hydrophobic pockets in biological targets.
Modulate Metabolism : Increased steric hindrance may reduce metabolic degradation compared to flexible phenethyl or benzyl substituents.
Influence Solubility : The aromatic system may lower aqueous solubility, necessitating formulation optimization.
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is a derivative of pyrrolidine-2,5-dione and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a pyrrolidine core linked to a cyclopenta[c]pyrazole moiety, which is critical for its biological activity.
Anticonvulsant Properties
Recent studies have demonstrated that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant activity. For instance, a focused set of hybrid pyrrolidine-2,5-dione derivatives was shown to possess potent anticonvulsant effects in various mouse models. The lead compound from this study exhibited the following effective doses:
| Test | ED50 (mg/kg) |
|---|---|
| Maximal Electroshock (MES) | 23.7 |
| Pentylenetetrazole (PTZ) | 59.4 |
| 6 Hz Seizure Test | 22.4 |
These results indicate that the compound may inhibit central sodium/calcium currents and act as an antagonist at the transient receptor potential vanilloid 1 (TRPV1) receptor .
Antinociceptive Activity
In addition to anticonvulsant effects, the compound has shown significant antinociceptive properties. In formalin-induced pain models, the lead compound demonstrated substantial analgesic effects, suggesting its potential utility in treating neuropathic pain conditions .
The biological activity of this compound is attributed to several mechanisms:
- Ion Channel Modulation : The inhibition of sodium and calcium channels contributes to its anticonvulsant properties.
- TRPV1 Receptor Antagonism : By blocking TRPV1 receptors, the compound can effectively reduce pain signaling pathways.
- Multitargeted Approach : The hybrid nature of the compound allows it to interact with multiple biological targets, enhancing its therapeutic efficacy against neurological disorders.
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of similar compounds derived from pyrrolidine frameworks:
- Study on Anticonvulsant Effects : A study published in Pharmaceuticals highlighted that certain pyrrolidine derivatives could significantly reduce seizure frequency in animal models. The research indicated a promising pathway for developing new antiepileptic drugs .
- Antinociceptive Study : Another research article reported that specific derivatives exhibited strong antinociceptive effects comparable to established analgesics in formalin tests. This suggests potential applications in chronic pain management .
- ADME-Tox Properties : The pharmacokinetic profile assessed through in vitro assays showed favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) characteristics for these compounds, indicating their viability for further development in clinical settings .
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound?
Key factors include solvent selection (e.g., polar aprotic solvents like DMF), reaction temperature (often 80–120°C), and purification methods (column chromatography or recrystallization). Catalysts such as potassium carbonate and controlled pH (neutral to slightly basic) are critical for high yields . Multi-step syntheses may require inert atmospheres (argon/nitrogen) to prevent oxidation of intermediates .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): Assigns proton/carbon environments (e.g., pyrrolidinone carbonyl at ~170 ppm in NMR) .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS for [M+H] ions) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Enzyme Inhibition Assays: Test interactions with kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cytotoxicity Screening: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. What experimental strategies elucidate the compound’s mechanism of action against enzymatic targets?
- X-ray Crystallography: Resolve binding modes in enzyme active sites (e.g., interactions with catalytic residues) .
- Site-Directed Mutagenesis: Modify key amino acids (e.g., Asp32 in proteases) to assess binding dependency .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) for structure-activity optimization .
Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?
- Halogen Substitution: Replace phenyl substituents with Cl/F/Br to modulate lipophilicity and target affinity .
- Scaffold Hybridization: Fuse cyclopenta[c]pyrazole with triazole or oxadiazole rings to enhance metabolic stability .
- Computational Modeling: Use molecular docking (AutoDock Vina) and QSAR to predict bioactivity before synthesis .
Q. How to resolve contradictions in reported biological activity data?
- Standardized Assay Conditions: Control variables like serum concentration (e.g., 10% FBS) and incubation time (24–72 hours) .
- Orthogonal Validation: Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Purity Reassessment: Re-analyze batches with conflicting results via HPLC-MS to rule out degradation .
Q. What in vivo models are suitable for pharmacokinetic and toxicity studies?
- Rodent Models: Administer 10–50 mg/kg doses in Sprague-Dawley rats for bioavailability studies (plasma analysis via LC-MS/MS) .
- Toxicokinetics: Assess liver/kidney function markers (ALT, creatinine) and histopathology after 28-day repeated dosing .
- Blood-Brain Barrier Penetration: Measure brain-to-plasma ratios using microdialysis in CNS-targeted studies .
Methodological Tables
Table 1: Common Reagents for Synthesis Optimization
| Reagent | Role | Example Conditions | Reference |
|---|---|---|---|
| KCO | Base | 80°C, DMF, 12 h | |
| NaBH | Reducing agent | RT, ethanol, 2 h | |
| Pd/C | Catalyst | H atmosphere, 50°C |
Table 2: Key Structural Features Influencing Bioactivity
| Functional Group | Role | Impact | Reference |
|---|---|---|---|
| 2,5-Dioxopyrrolidine | Electrophilic warhead | Covalent binding to cysteine residues | |
| Cyclopenta[c]pyrazole | Rigid scaffold | Enhances target selectivity | |
| Phenyl substituent | Hydrophobic anchor | Improves membrane permeability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
